molecular formula C12H13BrO4 B2975700 4-(3-Bromo-4-methoxyphenyl)-3-methyl-4-oxobutanoic acid CAS No. 1283572-13-3

4-(3-Bromo-4-methoxyphenyl)-3-methyl-4-oxobutanoic acid

Cat. No.: B2975700
CAS No.: 1283572-13-3
M. Wt: 301.136
InChI Key: DXVKFXOVYSYLOR-UHFFFAOYSA-N
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Description

4-(3-Bromo-4-methoxyphenyl)-3-methyl-4-oxobutanoic acid ( 1283572-13-3) is a brominated aromatic compound with the molecular formula C12H13BrO4 and a molecular weight of 301.13 g/mol. It is supplied with a high purity level of 95% . This compound belongs to the class of bromophenols, which are secondary metabolites commonly found in marine environments, particularly in red algae species like Rhodomela confervoides . Bromophenols have attracted significant scientific interest due to their diverse and potent biological activities, positioning them as promising scaffolds for pharmaceutical and biochemical research . The primary research applications and value of this compound are derived from its structural features. The bromine and methoxy substituents on the phenyl ring, coupled with the oxobutanoic acid chain, are characteristic of molecules investigated for their bioactive potential. Bromophenols, in general, have been demonstrated to exhibit radical scavenging activity against stable radicals like DPPH and ABTS, suggesting potential utility as natural antioxidants in biochemical studies . Furthermore, structurally similar bromophenols have shown noteworthy anticancer properties in vitro, including cytotoxicity against various human cancer cell lines such as HeLa, HCT-116, and Bel7402 . The proposed mechanisms for these activities include the induction of mitochondrial apoptosis, inhibition of topoisomerase activity, and anti-angiogenic effects by disrupting VEGF signaling pathways . Researchers value this compound as a building block for synthesizing novel derivatives or as a standard in metabolomic and bioactivity studies. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal use of any kind. All necessary handling and safety precautions must be observed by qualified researchers in a controlled laboratory setting.

Properties

IUPAC Name

4-(3-bromo-4-methoxyphenyl)-3-methyl-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO4/c1-7(5-11(14)15)12(16)8-3-4-10(17-2)9(13)6-8/h3-4,6-7H,5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVKFXOVYSYLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C(=O)C1=CC(=C(C=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(3-Bromo-4-methoxyphenyl)-3-methyl-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the bromination of 4-methoxyacetophenone followed by a series of reactions to introduce the butanoic acid moiety. The reaction conditions typically involve the use of bromine and a suitable solvent, followed by further reactions under controlled temperature and pH conditions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(3-Bromo-4-methoxyphenyl)-3-methyl-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(3-Bromo-4-methoxyphenyl)-3-methyl-4-oxobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Bromo-4-methoxyphenyl)-3-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The pathways involved may include inhibition of enzymatic activity or alteration of protein conformation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural similarities with 4-(3-Bromo-4-methoxyphenyl)-3-methyl-4-oxobutanoic acid, differing in substituents, functional groups, or pharmacological profiles:

4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic Acid

  • Molecular Formula : C₁₁H₁₁ClO₃
  • Molecular Weight : 226.66 g/mol
  • Key Differences: Replaces bromine with chlorine and lacks the methoxy group on the phenyl ring. This reduces steric hindrance and electron-withdrawing effects compared to the target compound. No specific biological activity is reported, but it serves as a synthetic intermediate .

4-(4-Aminophenyl)-3-methyl-4-oxobutanoic Acid

  • Molecular Formula: C₁₁H₁₃NO₃
  • Molecular Weight : 207.23 g/mol
  • Key Differences: Substitutes bromine and methoxy with an amino group (-NH₂), enhancing hydrogen-bonding capacity. It is an intermediate in synthesizing levosimendan, a cardiac sensitizer .

4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic Acid

  • Molecular Formula: C₁₃H₁₅NO₄
  • Molecular Weight : 261.27 g/mol
  • Key Differences : Contains an acetamido (-NHCOCH₃) group instead of bromine/methoxy. The acetamido group improves solubility and may modulate pharmacokinetics .

Pimobendan-Related Compounds

  • Example: 4-[2-(4-Methoxyphenyl)-1H-benzimidazol-5-yl]-3-methyl-4-oxobutanoic acid
  • Molecular Formula : C₁₉H₁₈N₂O₄
  • Molecular Weight : 338.36 g/mol
  • Key Differences : Incorporates a benzimidazole ring, enhancing rigidity and binding to cardiac troponin C. This structural variation is critical for pimobendan’s use in treating congestive heart failure in dogs .

3-Bromo-4-(4-bromophenyl)-4-oxobutanoic Acid

  • Molecular Formula : C₁₀H₈Br₂O₃
  • Molecular Weight : 335.98 g/mol
  • Key Differences: Features dual bromine substituents on the phenyl ring, increasing molecular weight and lipophilicity.

4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic Acid

  • Molecular Formula: C₁₁H₁₀BrNO₃
  • Molecular Weight : 284.11 g/mol
  • Key Differences: Contains a methylidene group and a bromophenylamino substituent. The methylidene group introduces planarity, affecting crystal packing and intermolecular interactions .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance
Target Compound C₁₂H₁₃BrO₄ 301.14 3-Br, 4-OMe, 3-Me Potential cardiotonic agent
4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid C₁₁H₁₁ClO₃ 226.66 4-Cl, 3-Me Synthetic intermediate
4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid C₁₁H₁₃NO₃ 207.23 4-NH₂, 3-Me Levosimendan intermediate
Pimobendan-related compound C₁₉H₁₈N₂O₄ 338.36 Benzimidazole, 4-OMe, 3-Me Veterinary cardiology
4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid C₁₁H₁₀BrNO₃ 284.11 4-BrPhNH, methylidene Antimicrobial potential

Biological Activity

4-(3-Bromo-4-methoxyphenyl)-3-methyl-4-oxobutanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a bromo substituent, a methoxy group, and both ketone and carboxylic acid functionalities. This compound is a candidate for various biological activities, including anti-cancer properties, enzyme inhibition, and modulation of cellular pathways.

Chemical Structure and Properties

  • Molecular Formula : C12H13BrO4
  • Molecular Weight : 287.11 g/mol

The structural complexity of this compound allows for diverse interactions within biological systems, enhancing its potential applications in pharmaceuticals and organic synthesis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-(3-Bromo-4-methoxyphenyl)-3-methyl-4-oxobutanoic acid. In vitro assays demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown an IC50 value of 88 nM against SMMC-7721 liver cancer cells, indicating potent growth inhibition without toxicity to normal human hepatocytes (IC50 > 10 μM) .

Mechanism of Action :
The compound's mechanism involves modulation of telomerase activity, specifically targeting the hTERT subunit. It induces endoplasmic reticulum stress (ERS), leading to apoptotic cell death through oxidative stress pathways. This mechanism is critical for its anticancer efficacy as it disrupts the proliferation signals in tumor cells.

Enzyme Inhibition Studies

The compound has also been investigated for its role as an enzyme inhibitor. Its interactions with specific enzymes can alter their activity, making it a valuable tool in biochemical research. The bromine and methoxy groups are crucial for binding interactions with target proteins or enzymes .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological profiles:

Compound NameMolecular FormulaKey Features
3-Bromo-4-methoxyphenylacetic acidC10H11BrO3Lacks a methyl group; simpler structure
4-(3-Bromo-4-methylphenyl)-4-oxobutyric acidC11H11BrO3Similar bromo-substituted phenyl group
Methyl 3-bromo-4-(4-methoxyphenyl)-4-oxo-2-butenoateC12H13BrO5Contains an ester functional group

The unique combination of functional groups in 4-(3-Bromo-4-methoxyphenyl)-3-methyl-4-oxobutanoic acid enhances its biological activity compared to these similar compounds .

Case Studies and Research Findings

  • In Vivo Tumor Growth Inhibition :
    • In xenograft models, the compound significantly inhibited tumor growth, supporting its potential as an anticancer agent .
    • Further studies are needed to elucidate the precise molecular mechanisms involved.
  • Enzyme Interaction Studies :
    • Preliminary investigations suggest that the compound can effectively inhibit specific enzymes involved in cancer progression, making it a candidate for further development as a therapeutic agent .

Q & A

Q. What are the common synthetic routes for 4-(3-Bromo-4-methoxyphenyl)-3-methyl-4-oxobutanoic acid, and what key intermediates are involved?

The synthesis typically involves Friedel-Crafts acylation or condensation reactions. For example, ethyl 2-acetyl-4-(4-bromophenyl)-4-oxobutanoate is a critical intermediate prepared via microwave-assisted reactions using glacial acetic acid and tryptophan derivatives . Another route employs 1,4-dicarbonyl compounds, where brominated aromatic ketones are functionalized with methyl and oxobutanoic acid groups. Key intermediates include halogenated phenylacetic acids (e.g., 3-(4-bromophenyl)propanoic acid) and methoxy-substituted precursors .

Q. How is the purity of this compound assessed in academic research?

Purity is validated using:

  • HPLC : Reverse-phase C18 columns with UV detection (e.g., >95% purity achieved using methanol/water gradients) .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity by matching proton environments (e.g., methyl groups at δ 2.1–2.3 ppm, ketone carbonyls at δ 190–210 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions) .

Advanced Research Questions

Q. How do researchers address challenges in achieving high yields during the synthesis of brominated aromatic ketones?

Yields vary due to steric hindrance from bromine and methoxy groups. Strategies include:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 55 minutes vs. hours for conventional heating) and improves yields (up to 86% in optimized conditions) .
  • Catalytic Optimization : Using Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation or EDCI/HOBt for amide couplings .
  • Purification Techniques : Flash chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol .

Q. What analytical methods resolve stereochemical ambiguities in derivatives of this compound?

  • X-ray Crystallography : SHELX programs refine crystal structures to determine absolute configuration (e.g., SHELXL for small-molecule refinement) .
  • NOESY NMR : Identifies spatial proximity of substituents (e.g., confirming methyl group orientation relative to the phenyl ring) .
  • Circular Dichroism (CD) : Used for chiral derivatives to correlate optical activity with stereochemistry .

Q. How can computational methods predict the biological activity of this compound?

  • Molecular Docking : AutoDock or Schrödinger Suite models interactions with target proteins (e.g., enzyme active sites). For example, derivatives showed affinity for quinoline-based receptors in anticancer studies .
  • Pharmacophore Modeling : Identifies critical functional groups (e.g., bromine for hydrophobic interactions, ketone for hydrogen bonding) using tools like MOE or Discovery Studio .
  • ADME Prediction : SwissADME or pkCSM predicts bioavailability, highlighting logP <3 for optimal membrane permeability .

Q. What safety precautions are critical when handling brominated aromatic compounds?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to avoid skin/eye contact (H313/H333 hazards) .
  • Ventilation : Use fume hoods to prevent inhalation of fine powders (P305+P351+P338) .
  • Waste Disposal : Halogenated waste containers for bromine-containing byproducts .

Q. How do substituents (e.g., bromine, methoxy) influence the compound’s reactivity?

  • Electron-Withdrawing Bromine : Deactivates the phenyl ring, directing electrophilic substitution to para positions.
  • Methoxy Group : Enhances solubility via hydrogen bonding but may sterically hinder reactions at the 4-position .
  • Methyl Group : Stabilizes intermediates via hyperconjugation, as seen in NMR δ shifts for adjacent carbonyls .

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